(2E)-3-(2-Chloro-6-fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
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Overview
Description
Typically, a description of a compound would include its molecular formula, molecular weight, and structural formula. It might also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
A synthesis analysis would detail the methods used to create the compound. This could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis would involve determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under various conditions (heat, light, etc.), and any catalysts that might affect its reactivity .Physical and Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity would also be studied .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-9-5-8-14(18-9)13(17)7-6-10-11(15)3-2-4-12(10)16/h2-8H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUOXEJYTSULCK-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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